3-(Bromomethyl)-5-fluoropyridine hydrobromide
CAS No.: 1256561-65-5
Cat. No.: VC3391577
Molecular Formula: C6H6Br2FN
Molecular Weight: 270.92 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1256561-65-5 |
---|---|
Molecular Formula | C6H6Br2FN |
Molecular Weight | 270.92 g/mol |
IUPAC Name | 3-(bromomethyl)-5-fluoropyridine;hydrobromide |
Standard InChI | InChI=1S/C6H5BrFN.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |
Standard InChI Key | ZZALQHVENITMHQ-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=C1F)CBr.Br |
Canonical SMILES | C1=C(C=NC=C1F)CBr.Br |
Chemical Identity and Structure
3-(Bromomethyl)-5-fluoropyridine hydrobromide is a crystalline solid with a molecular formula of C₆H₆Br₂FN and a molecular weight of 270.92 g/mol . The compound consists of a pyridine ring with a fluorine atom at position 5 and a bromomethyl group at position 3, accompanied by hydrobromic acid in salt form . This structural arrangement contributes to its distinct chemical behavior and reactivity profile.
Structural Characteristics
The compound features a pyridine heterocycle that serves as the core scaffold, with strategic positioning of functional groups that influence its chemical and biological properties. The structure can be represented by several chemical identifiers:
Identifier Type | Value |
---|---|
CAS Number | 1256561-65-5 |
InChI | InChI=1S/C6H5BrFN.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |
InChIKey | ZZALQHVENITMHQ-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=C1F)CBr.Br |
European Community Number | 875-759-1 |
The parent compound before salt formation is 3-(Bromomethyl)-5-fluoropyridine (CID 19805468) . The presence of the bromomethyl group is particularly significant as it provides an active site for nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate.
Physical Properties
3-(Bromomethyl)-5-fluoropyridine hydrobromide possesses several key physical properties that determine its behavior in chemical reactions and formulations:
Property | Value |
---|---|
Molecular Weight | 270.92 g/mol |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 1 |
These properties influence the compound's solubility, reactivity, and potential interactions with biological targets . The presence of hydrogen bond donors and acceptors suggests potential for interaction with proteins and other biomolecules in biological systems.
Chemical Reactivity
The chemical behavior of 3-(Bromomethyl)-5-fluoropyridine hydrobromide is largely determined by its functional groups and their electronic effects on the pyridine ring.
Reactivity of the Bromomethyl Group
The bromomethyl group serves as an excellent leaving group, making this compound particularly useful in nucleophilic substitution reactions. This reactivity pattern enables the compound to function as an alkylating agent in organic synthesis, particularly for introducing the (5-fluoropyridin-3-yl)methyl moiety into various molecules.
Influence of the Fluoro Substituent
The fluorine substituent at position 5 of the pyridine ring imparts unique properties to the compound:
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It increases the electrophilicity of the ring by withdrawing electron density
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It enhances metabolic stability in biological systems
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It can form weak hydrogen bonds, potentially influencing intermolecular interactions
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It alters the lipophilicity of the molecule, affecting its membrane permeability
These electronic effects make fluorinated pyridines valuable in medicinal chemistry, where fine-tuning of electronic properties is often crucial for optimizing biological activity.
Applications in Chemical Research
3-(Bromomethyl)-5-fluoropyridine hydrobromide finds applications in various areas of chemical research, particularly in pharmaceutical chemistry and materials science.
Pharmaceutical Chemistry
Transformation Type | Potential Products |
---|---|
Nucleophilic Substitution | Ethers, amines, thiols, phosphates |
Cross-coupling Reactions | Biaryl compounds, styrene derivatives |
Coordination Chemistry | Metal complexes with pyridine as ligand |
Heterocycle Modification | Fused ring systems, spirocycles |
These transformations expand the utility of this compound in creating diverse chemical libraries for drug discovery and materials development.
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 3-(Bromomethyl)-5-fluoropyridine hydrobromide, it is instructive to compare it with structurally related compounds.
Compound | Structural Difference | Potential Impact on Properties |
---|---|---|
3-(Bromomethyl)-5-methylpyridine hydrobromide | Methyl group instead of fluorine at position 5 | Reduced electronegativity, increased lipophilicity |
2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide | Different position of bromomethyl group; additional chloro substituent | Altered electronic distribution, different steric effects |
4-(Bromomethyl)-3-methylpyridine hydrobromide | Different position of bromomethyl group; methyl instead of fluorine | Different reactivity profile, altered hydrogen bonding patterns |
This comparison highlights how subtle structural variations can significantly influence chemical behavior and biological activity, emphasizing the importance of precise structural control in chemical design.
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